4-(2,5-dimethoxybenzoyl)-N,N-dipropylbenzamide
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Overview
Description
4-(2,5-Dimethoxybenzoyl)-N,N-dipropylbenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 5 positions, and a dipropylamino group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxybenzoyl)-N,N-dipropylbenzamide typically involves the following steps:
Preparation of 2,5-dimethoxybenzoyl chloride: This can be achieved by reacting 2,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of the amide bond: The 2,5-dimethoxybenzoyl chloride is then reacted with N,N-dipropylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk synthesis of 2,5-dimethoxybenzoic acid: This can be achieved through the formylation of 1,4-dimethoxybenzene.
Conversion to 2,5-dimethoxybenzoyl chloride: Using thionyl chloride in large reactors.
Amide formation: Reacting the benzoyl chloride with N,N-dipropylamine in industrial reactors with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxybenzoyl)-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-(2,5-Dimethoxybenzoyl)-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its amide bond.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N,N-dipropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxy groups and the dipropylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethoxybenzoyl)-N,N-dimethylbenzamide
- 4-(2,5-Dimethoxybenzoyl)-N,N-diethylbenzamide
- 4-(2,5-Dimethoxybenzoyl)-N,N-dibenzylbenzamide
Uniqueness
4-(2,5-Dimethoxybenzoyl)-N,N-dipropylbenzamide is unique due to its specific substitution pattern and the presence of the dipropylamino group. This structural uniqueness can result in different pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N,N-dipropylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-5-13-23(14-6-2)22(25)17-9-7-16(8-10-17)21(24)19-15-18(26-3)11-12-20(19)27-4/h7-12,15H,5-6,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBXONDRJBRAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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